5-(Pyrimidin-4-yl)oxazole
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Overview
Description
5-(Pyrimidin-4-yl)oxazole: is a heterocyclic compound that features both pyrimidine and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the design of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrimidin-4-yl)oxazole typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of reagents and conditions can be adjusted to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrimidin-4-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or oxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with fewer double bonds.
Scientific Research Applications
5-(Pyrimidin-4-yl)oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-4-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
5-(Pyrimidin-5-yl)benzo[d]oxazole: Another heterocyclic compound with similar biological activities.
1,3,4-Oxadiazole derivatives: Compounds with a similar oxazole ring structure, known for their anticancer and antimicrobial properties.
Uniqueness: 5-(Pyrimidin-4-yl)oxazole is unique due to its specific combination of pyrimidine and oxazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-pyrimidin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C7H5N3O/c1-2-8-4-10-6(1)7-3-9-5-11-7/h1-5H |
InChI Key |
PBXXVCXEUBENAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C2=CN=CO2 |
Origin of Product |
United States |
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